3-Methylpyrrolidine-1-carbonyl chloride
Overview
Description
3-Methylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol. It is widely used in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-methylpyrrolidine with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylpyrrolidine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of 3-methylpyrrolidine can be formed.
Hydrolysis Products: The primary products are 3-methylpyrrolidine and hydrochloric acid.
Scientific Research Applications
3-Methylpyrrolidine-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpyrrolidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of substituted products . This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrrolidine: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
Pyrrolidine-1-carbonyl chloride: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
3-Methylpyrrolidine-1-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group. This combination provides a balance of reactivity and steric effects, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-methylpyrrolidine-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPQKMJZJUTLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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